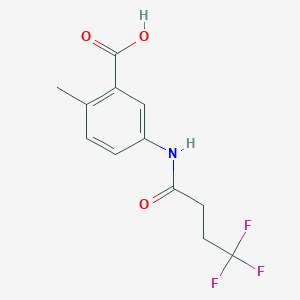
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine, also known as MPSPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPSPA is a synthetic compound that has been developed to target specific biological pathways in order to study their functions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine involves the inhibition of specific biological pathways. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit the activity of the enzyme AKR1C3, which is involved in the metabolism of androgens and estrogens. This inhibition leads to a decrease in the production of androgens and estrogens, which can have therapeutic effects in certain diseases such as prostate cancer. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, which can have therapeutic effects in certain diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects:
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have various biochemical and physiological effects. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to decrease the production of androgens and estrogens, which can have therapeutic effects in certain diseases such as prostate cancer. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to decrease inflammation, which can have therapeutic effects in certain diseases such as rheumatoid arthritis. Furthermore, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine in lab experiments include its specificity and potency. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit specific biological pathways with high potency, making it a useful tool for studying these pathways. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. The limitations of using 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine in lab experiments include its limited solubility in water, which can make it difficult to administer, and its limited stability in solution, which can make it difficult to store.
Future Directions
There are several future directions for the study of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to develop new analogs of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine with improved potency and specificity. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine in vivo, in order to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine involves a multistep process that includes the reaction of 4-morpholinesulfonamide with 3-bromo-1-(4-fluorophenyl)propan-1-one in the presence of triethylamine. This reaction yields the intermediate compound, 3-(4-morpholin-4-ylsulfonylphenyl)-propan-1-one, which is then reduced with sodium borohydride to produce 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine.
Scientific Research Applications
3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 3-(4-Morpholin-4-ylsulfonylphenoxy)propan-1-amine has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c14-6-1-9-19-12-2-4-13(5-3-12)20(16,17)15-7-10-18-11-8-15/h2-5H,1,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDFUHZJQREVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)

![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)
![3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7581584.png)
![4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)

![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)